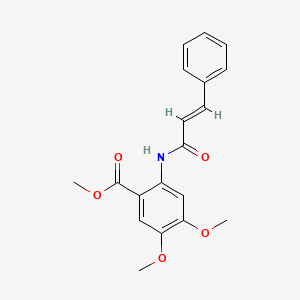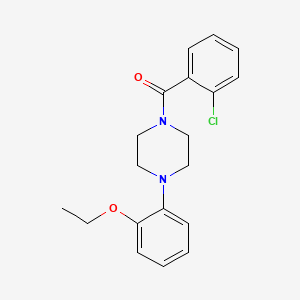![molecular formula C18H19NO3 B5820507 3-[(4-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5820507.png)
3-[(4-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one, also known as EAPB, is a novel psychoactive substance that belongs to the class of phenethylamines. It has gained popularity in recent years due to its potential therapeutic applications in the field of neuroscience research. EAPB is known to act as a selective serotonin reuptake inhibitor (SSRI) and is believed to have a similar mechanism of action to traditional antidepressants.
作用机制
3-[(4-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one acts as a selective serotonin reuptake inhibitor (SSRI) by inhibiting the reuptake of serotonin in the brain. This leads to an increase in serotonin levels in the synaptic cleft, which is believed to be responsible for its antidepressant and anxiolytic effects. 3-[(4-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one also has activity at other neurotransmitter systems such as dopamine and norepinephrine, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
3-[(4-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a critical role in neuronal survival and plasticity. 3-[(4-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one has also been shown to increase the expression of certain genes that are involved in synaptic plasticity and neuroprotection.
实验室实验的优点和局限性
One of the main advantages of using 3-[(4-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one in laboratory experiments is its relatively low toxicity compared to other psychoactive substances. 3-[(4-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one is also relatively easy to synthesize and can be obtained in large quantities. One limitation of using 3-[(4-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one in laboratory experiments is its limited availability and lack of standardization, which can make it difficult to compare results across studies.
未来方向
There are several future directions for research on 3-[(4-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one. One area of interest is its potential as a treatment for depression and anxiety disorders. Further studies are needed to determine the optimal dosage and duration of treatment, as well as its safety and efficacy in humans. Another area of interest is its potential as a treatment for substance abuse and addiction. Additional studies are needed to determine its effectiveness in reducing drug-seeking behavior and relapse in human subjects. Finally, further research is needed to better understand the mechanism of action of 3-[(4-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one and its effects on the brain and behavior.
合成方法
The synthesis of 3-[(4-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one involves the reaction of 4-ethoxyaniline and p-anisaldehyde in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The synthesis of 3-[(4-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one is relatively simple and can be carried out in a laboratory setting.
科学研究应用
3-[(4-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one has been extensively studied for its potential therapeutic applications in the field of neuroscience research. It has been shown to have antidepressant and anxiolytic properties in animal models. 3-[(4-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one has also been investigated for its potential as a treatment for substance abuse and addiction. It has been shown to reduce the rewarding effects of drugs of abuse such as cocaine and methamphetamine.
属性
IUPAC Name |
(E)-3-(4-ethoxyanilino)-1-(4-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-3-22-17-10-6-15(7-11-17)19-13-12-18(20)14-4-8-16(21-2)9-5-14/h4-13,19H,3H2,1-2H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYHNUBVYBISRF-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197807 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5820428.png)
![N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide](/img/structure/B5820433.png)




![N-[2-(4-methoxyphenyl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5820465.png)


![4-{5-[(2-chloro-6-fluorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5820487.png)
![N'-[1,3-dimethyl-3-(5-methyl-2-furyl)butylidene]-2-(1H-indol-3-yl)acetohydrazide](/img/structure/B5820488.png)

![4-{[3,5-bis(ethoxycarbonyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5820498.png)
